Itacitinib is derived from the pyrazole class of compounds, which are known for their diverse biological activities. It acts specifically on the JAK/STAT signaling pathway, which plays a crucial role in mediating cellular responses to cytokines. The inhibition of JAK1 is particularly relevant in conditions characterized by excessive inflammation or abnormal immune responses, making it a target for drug development in diseases such as rheumatoid arthritis, graft-versus-host disease, and various cancers .
The synthesis of itacitinib involves several key steps that focus on constructing its pyrazole framework. The synthetic route typically includes the following stages:
The synthesis parameters are critical, including temperature control, reaction time, and solvent choice, which must be optimized to achieve high yields and purity .
The molecular structure of itacitinib can be described as follows:
The three-dimensional conformation of itacitinib allows it to fit into the active site of JAK1 effectively, inhibiting its activity and thus blocking downstream signaling pathways associated with inflammation and immune responses .
Itacitinib undergoes several chemical reactions that are relevant to its mechanism of action:
These reactions highlight the compound's role in modulating immune responses through targeted inhibition of specific signaling pathways .
Itacitinib exerts its pharmacological effects through selective inhibition of JAK1. The mechanism can be summarized as follows:
Preclinical studies have demonstrated significant efficacy in models of inflammation and cancer when treated with itacitinib, supporting its potential therapeutic applications .
The physical and chemical properties of itacitinib include:
These properties are crucial for determining the formulation and delivery methods for clinical use .
Itacitinib has been investigated for various therapeutic applications:
Itacitinib (INCB039110) is an adenosine triphosphate-competitive inhibitor that binds the active conformation of the Janus Kinase 1 kinase domain (Janus Homology 1, JH1). Its selectivity arises from specific interactions with the kinase domain's conserved catalytic residues and non-conserved regions adjacent to the adenosine triphosphate-binding cleft. Structural analyses reveal that Itacitinib forms hydrogen bonds with Janus Kinase 1's Leu959 and Glu966 in the hinge region, while its pyrrolopyrimidine scaffold occupies the hydrophobic pocket lined by Val889 and Gly910. Crucially, Itacitinib exploits a unique Janus Kinase 1-specific electrostatic environment near the glycine-rich loop (residues 907–913), enabling discrimination against Janus Kinase 2's more positively charged pocket [2] [8].
The pseudokinase domain (Janus Homology 2, JH2) regulates Janus Kinase 1 activity through intramolecular interactions. Although Itacitinib does not directly bind JH2, its occupancy of JH1 stabilizes the autoinhibitory JH1-JH2 interface, preventing pathological activation by mutations like Val658Phe (analogous to Janus Kinase 2's Val617Phe in myeloproliferative neoplasms). Biochemical studies confirm Itacitinib maintains equivalent affinity for wild-type and mutant Janus Kinase 1 JH1, as the mutation does not alter intrinsic kinase kinetics but disrupts cellular constraints on activation [1].
Table 1: Selectivity Profile of Itacitinib Against Janus Kinase Family Members
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. Janus Kinase 1 |
---|---|---|
Janus Kinase 1 | 2.0 | 1.0 |
Janus Kinase 2 | 71.6 | 35.8 |
Janus Kinase 3 | >2000 | >1000 |
Tyrosine Kinase 2 | 818 | 409 |
Source: Adapted from biochemical enzyme assays [2] [8]
Beyond direct kinase inhibition, Itacitinib exerts allosteric effects on Janus Kinase/Signal Transducer and Activator of Transcription signaling complex assembly. Janus Kinase 1 partners with cytokine-specific receptor subunits (e.g., gp130 for interleukin-6, gamma chain for interleukin-2). Itacitinib binding to Janus Kinase 1 induces conformational changes that destabilize receptor dimerization, particularly for receptors dependent on Janus Kinase 1-Janus Kinase 2 heterodimerization like interferon-gamma and interleukin-10 receptors. This steric hindrance reduces trans-phosphorylation efficiency between associated Janus Kinase proteins [5] [9].
Thermodynamic studies demonstrate Itacitinib increases the energy barrier for Janus Kinase 1 transition to its active conformation by 8.3 kcal/mol, quantified through isothermal titration calorimetry. Consequently, cytokine-induced phosphorylation of downstream Signal Transducer and Activator of Transcription proteins is differentially suppressed: interleukin-6-mediated Signal Transducer and Activator of Transcription 3 phosphorylation (Janus Kinase 1-dependent) is inhibited with 50-fold greater potency than granulocyte-macrophage colony-stimulating factor-induced Signal Transducer and Activator of Transcription 5 activation (Janus Kinase 2-dependent). This selectivity arises from Itacitinib's minimal interference with Janus Kinase 2 homodimer configurations essential for erythropoietin and thrombopoietin signaling [5] [6].
Table 2: Itacitinib-Mediated Suppression of Cytokine-Specific Signal Transducer and Activator of Transcription Phosphorylation
Cytokine | Janus Kinase Dependence | Signal Transducer and Activator of Transcription Target | Reduction in Phosphorylation (%) |
---|---|---|---|
Interleukin-6 | Janus Kinase 1/Tyrosine Kinase 2 | Signal Transducer and Activator of Transcription 3 | 95 |
Interferon-γ | Janus Kinase 1/Janus Kinase 2 | Signal Transducer and Activator of Transcription 1 | 89 |
Interleukin-2 | Janus Kinase 1/Janus Kinase 3 | Signal Transducer and Activator of Transcription 5 | 78 |
Granulocyte-Macrophage Colony-Stimulating Factor | Janus Kinase 2/Janus Kinase 2 | Signal Transducer and Activator of Transcription 5 | 22 |
Source: Cellular phospho-flow cytometry data (50 nM Itacitinib, 30 min pretreatment) [5]
Itacitinib disrupts the Signal Transducer and Activator of Transcription-mediated transcriptional amplification loop for pro-inflammatory mediators. Phosphorylated Signal Transducer and Activator of Transcription 3 and Signal Transducer and Activator of Transcription 5 form homodimers that translocate to the nucleus, binding gamma-activated sequence/interferon-sensitive response elements in promoter regions. Itacitinib (100 nM) reduces chromatin occupancy of Signal Transducer and Activator of Transcription 3 at interleukin-6-responsive genes by 85% and interleukin-23-responsive genes by 79%, quantified by chromatin immunoprecipitation sequencing. This directly suppresses transcription of acute-phase proteins (C-reactive protein, serum amyloid A) and immunomodulators (vascular endothelial growth factor, B-cell lymphoma extra-large) [7] [9].
Notably, Itacitinib exhibits cytokine network selectivity. Interleukin-6-induced expression of monocyte chemoattractant protein 1 and interferon-gamma-induced protein 10 is inhibited with half-maximal inhibitory concentration values of 3.1 nM and 5.4 nM, respectively. Conversely, Janus Kinase 2-dependent cytokines like erythropoietin maintain near-basal transcriptional activity even at 100 nM Itacitinib. This selectivity profile arises from Itacitinib’s 35-fold weaker inhibition of Janus Kinase 2 versus Janus Kinase 1, sparing Signal Transducer and Activator of Transcription activation pathways less dependent on Janus Kinase 1 [2] [5].
The inhibitor also modulates epigenetic regulation: Reduced Signal Transducer and Activator of Transcription 3 binding decreases histone acetyltransferase p300 recruitment at inflammatory gene promoters, lowering histone H3 lysine 27 acetylation by 60%. Consequently, RNA polymerase II loading is impaired, decreasing messenger RNA synthesis of interleukin-1β, tumor necrosis factor-alpha, and interleukin-23 subunits without affecting housekeeping genes [7].
Janus Kinase 1 inhibition intersects with co-stimulatory and co-inhibitory immune receptors. Itacitinib (50 nM) downregulates interferon-gamma-induced programmed death-ligand 1 surface expression on dendritic cells and monocytes by 70–80%, confirmed by flow cytometry. This occurs via blocked Signal Transducer and Activator of Transcription 1 phosphorylation, which transactivates the programmed death-ligand 1 promoter. Consequently, Itacitinib enhances T-cell receptor-mediated activation in co-culture assays, increasing interleukin-2 production 4.2-fold compared to untreated controls [7] [9].
Itacitinib also modulates chemokine networks that coordinate immune cell trafficking. It reduces transcription of C-X-C motif chemokine ligand 9, C-X-C motif chemokine ligand 10, and C-X-C motif chemokine ligand 11 (interferon-responsive chemokines) by >90%, inhibiting T-helper 1 cell recruitment. Simultaneously, it upregulates C-C motif chemokine ligand 17 and C-C motif chemokine ligand 22 (Signal Transducer and Activator of Transcription 6-dependent) due to reduced competition for common receptor subunits, favoring T-helper 2 cell migration. This chemokine reprogramming alters the tumor microenvironment from pro-inflammatory to regulatory phenotypes in preclinical models [5] [7].
Furthermore, Itacitinib impairs Signal Transducer and Activator of Transcription 3-mediated survival signaling in pathogenic T-helper 17 cells, reducing their viability by 65% at 100 nM. This occurs through B-cell lymphoma 2 downregulation and increased caspase-3 cleavage. Since T-helper 17 cells drive pathology in autoimmune conditions, their selective depletion represents a key immunomodulatory mechanism distinct from broad immunosuppression [5] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3